molecular formula C13H12O9 B190713 Caftaric acid CAS No. 67879-58-7

Caftaric acid

Cat. No. B190713
CAS RN: 67879-58-7
M. Wt: 312.23 g/mol
InChI Key: SWGKAHCIOQPKFW-JTNORFRNSA-N
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Description

Caftaric acid is a tartaric ester of hydroxycinnamic acid. It is a natural phenolic compound present in grapes and wine, in chicory, and in Echinacea plants . It is a non-flavonoid phenolic compound found in the juice of grapes (Vitis vinifera) and impacts the color of white wine .


Synthesis Analysis

Caftaric acid is synthesized in plants, particularly in Echinacea purpurea. Two cytosolic BAHD acyltransferases form two intermediates, caftaric acid and chlorogenic acid. A unique serine carboxypeptidase-like acyltransferase uses chlorogenic acid as its acyl donor and caftaric acid as its acyl acceptor to produce chicoric acid in vacuoles .


Chemical Reactions Analysis

Caftaric acid is susceptible to chemical oxidation, and subsequent redox reactions involving caffeic acid can contribute to wine browning over time . During alcoholic and malolactic fermentation, the ester can be enzymatically hydrolysed, releasing the two constituents .


Physical And Chemical Properties Analysis

Caftaric acid is a phenolic acid and a tartaric acid ester form of caffeic acid .

Scientific Research Applications

Antioxidant in Wine Production

Caftaric acid has been used as a standard antioxidant to determine the antioxidant potential (AOP) of red wine . It’s also used together with sulfur dioxide (SO2) to measure the antioxidant potential of white wines .

Treatment of Diabetes and Hypertension

The caftaric acid possesses a double effect through decreasing high blood glucose and high blood pressure . This makes it potentially useful in the treatment of diabetes and hypertension .

Enhancing Granulocyte/Macrophage-Colony Forming Cells

Caftaric acid has been found to increase granulocyte/macrophage-colony forming cells from femurs of female animals’ models by 70% . This suggests potential applications in the field of immunology and cell biology.

Biosynthetic Pathways in Plants

Caftaric acid and its derivatives are first synthesized in plants through the shikimic acid pathway . In this pathway, phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .

Structural Identification and Biofabrication

The structural and Nuclear Magnetic Resonance Spectroscopy (NMR) spectral features of plant-derived caffeic acid and its derivatives have been summarized . This provides a reference for the rapid structural identification and biofabrication of caffeic acid and its derivatives .

Physiological Activities

In recent years, caffeic acid and its derivatives have received increasing attention due to their obvious physiological activities and wide distribution in nature . This opens up a wide range of potential applications in various fields of biological and medical research.

Mechanism of Action

Target of Action

Caftaric acid, also known as cafeoyltartaric acid, is a molecule formed by linking caffeic acid and tartaric acid through an ester moiety . It exhibits several bioactivities, including anticholinesterase, antioxidant, anti-inflammatory, antidiuretic, antiapoptotic, and antiradical activities . The primary targets of caftaric acid are the peroxyl radicals .

Mode of Action

Caftaric acid interacts with its targets, the peroxyl radicals, through a radical scavenging mechanism . It has good HOO˙ radical scavenging activity in water at physiological pH . The HOO˙ radical scavenging activity follows the formal hydrogen transfer mechanism in lipid media, whereas in water at physiological pH both the single electron transfer and hydrogen transfer mechanisms of the trianion state make contributions .

Biochemical Pathways

Caftaric acid and its derivatives are first synthesized in plants through the shikimic acid pathway . In this pathway, phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .

Pharmacokinetics

It has been found that caftaric acid has a good bioavailability when fed in rats . Intact trans-caftaric acid was detected in rat plasma along with its O-methylated derivative trans-fertaric acid .

Result of Action

The action of caftaric acid results in a decrease in inflammation and oxidative stress . It significantly increases SOD (93%), CAT (92%), and GSH (90%) while decreasing iNOS (97%), IL-6 (90%), TGF 1-β (83%), and TNF-α (96%) compared to the diseased .

Action Environment

The action of caftaric acid is influenced by the environment. It has good HOO˙ radical scavenging activity in water at physiological pH, but it is only a weak antioxidant in lipid media . In the aqueous physiological environments, caftaric acid exhibits faster HOO˙ radical scavenging activity than the well-known antioxidants Trolox, ascorbic acid, resveratrol, cannabidiolic acid, cannabidiol, syringic acid, and 5-O-methylnorbergenin .

properties

IUPAC Name

(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGKAHCIOQPKFW-JTNORFRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036866
Record name Caftaric acid
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Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
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Boiling Point

618.2 °C at 760 mmHg
Record name Caftaric acid
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Product Name

Caftaric acid

CAS RN

67879-58-7
Record name Caftaric acid
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Record name Caftaric acid
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Record name Caftaric acid
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Record name Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R)
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Record name CAFTARIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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